Calcium Antagonism Potency
In a direct comparative study, Praeruptorin C (Pra-C) demonstrated a calcium antagonistic potency (pD'2 = 5.7) that was significantly higher than that of Praeruptorin E (pD'2 = 5.2) in potassium-depolarized swine coronary artery strips . Both compounds were less potent than the reference calcium channel blocker nifedipine (pD'2 = 6.88). In a separate tissue preparation (guinea-pig left atria), Pra-C exhibited a pD'2 of 5.52 compared to 7.19 for nifedipine. The relaxation induced by Pra-C was concentration-dependent with an IC50 value of 79 µM in the coronary artery model .
Pra-E pD'2 5.2
Nifedipine 6.88
| Evidence Dimension | Calcium Antagonism Potency (pD'2 value) |
|---|---|
| Target Compound Data | 5.7 (swine coronary artery); 5.52 (guinea-pig left atria) |
| Comparator Or Baseline | Praeruptorin E: 5.2 (swine coronary artery); Nifedipine: 6.88 (swine coronary artery), 7.19 (guinea-pig left atria) |
| Quantified Difference | Pra-C is approximately 3-fold more potent than Praeruptorin E (pD'2 difference of 0.5 units) in the same assay. |
| Conditions | Potassium-depolarized swine coronary artery strips and guinea-pig left atria. |
Why This Matters
This quantified difference in potency directly informs experimental design, allowing researchers to select Pra-C over Praeruptorin E for studies requiring a more robust calcium channel blocking effect, thereby reducing the required concentration and potential off-target interactions.
